

2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid CAS number lookup

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Compound of Interest	
Compound Name:	2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
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Technical Guide: 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

CAS Number: 14498-95-4

This technical guide provides a comprehensive overview of **2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid**, intended for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, plausible synthetic routes, and a discussion of its potential biological significance based on related structures.

Compound Identity and Physicochemical Properties

2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group at the 2-position and a chlorine atom at the 2'-position. Its unique structure makes it a valuable intermediate in organic synthesis.^[1]

Table 1: Physicochemical Data for **2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid**

Property	Value	Source
CAS Number	14498-95-4	[2]
Molecular Formula	C13H9ClO2	[2]
Molecular Weight	232.66 g/mol	[2]
IUPAC Name	2-(2-chlorophenyl)benzoic acid	[2]
Synonyms	2'-Chlorobiphenyl-2-carboxylic acid, 2-(2-chlorophenyl)benzoic Acid	[2]
XLogP3	3.2	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	2	[2]
Exact Mass	232.0291072 Da	[2]
Monoisotopic Mass	232.0291072 Da	[2]
Topological Polar Surface Area	37.3 Å ²	[2]
Heavy Atom Count	16	[2]
Complexity	254	[2]

Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of **2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid** is not readily available in peer-reviewed literature, its structure suggests two primary viable synthetic strategies: Suzuki-Miyaura coupling and Ullmann condensation. Biphenyl carboxylic acids are important intermediates for a variety of products, including pharmaceuticals and agricultural chemicals.[\[1\]](#)

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

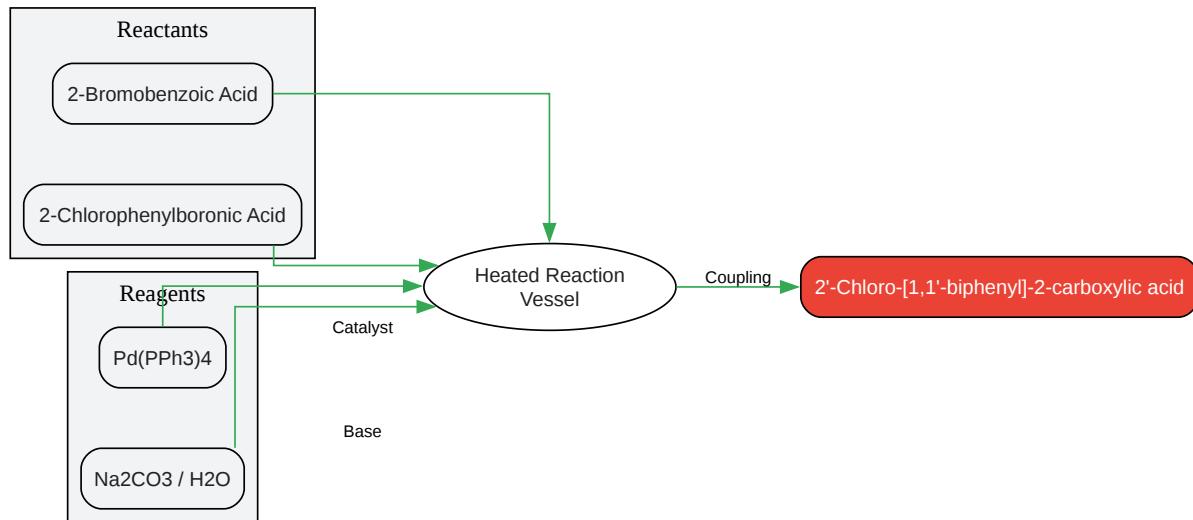
The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[3][4] This approach is widely used for the synthesis of biphenyl derivatives due to its high yields and tolerance of a wide range of functional groups.[5]

Reaction Scheme:

2-Bromobenzoic acid reacts with 2-chlorophenylboronic acid in the presence of a palladium catalyst and a base to yield **2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid**.

Detailed Methodology:

- **Reaction Setup:** To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzoic acid (1 equivalent), 2-chlorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mol%).
- **Solvent and Base:** Add a suitable solvent system, such as a mixture of toluene and water, and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2 equivalents).
- **Reaction Conditions:** Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid product.
- **Purification:** Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.



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Diagram 1: Proposed Suzuki-Miyaura Synthesis Workflow

Alternative Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl linkages, typically involving the copper-catalyzed coupling of two aryl halides.^{[6][7]} This method can also be adapted for the synthesis of biphenyl carboxylic acids.^{[1][8]}

Reaction Scheme:

An Ullmann-type reaction could involve the coupling of 2-chlorobenzoic acid and 1-bromo-2-chlorobenzene in the presence of a copper catalyst.

Detailed Methodology:

- **Reactant Preparation:** In a reaction flask, combine 2-chlorobenzoic acid (1 equivalent), 1-bromo-2-chlorobenzene (1 equivalent), and a copper catalyst, such as copper(I) iodide or

copper powder.

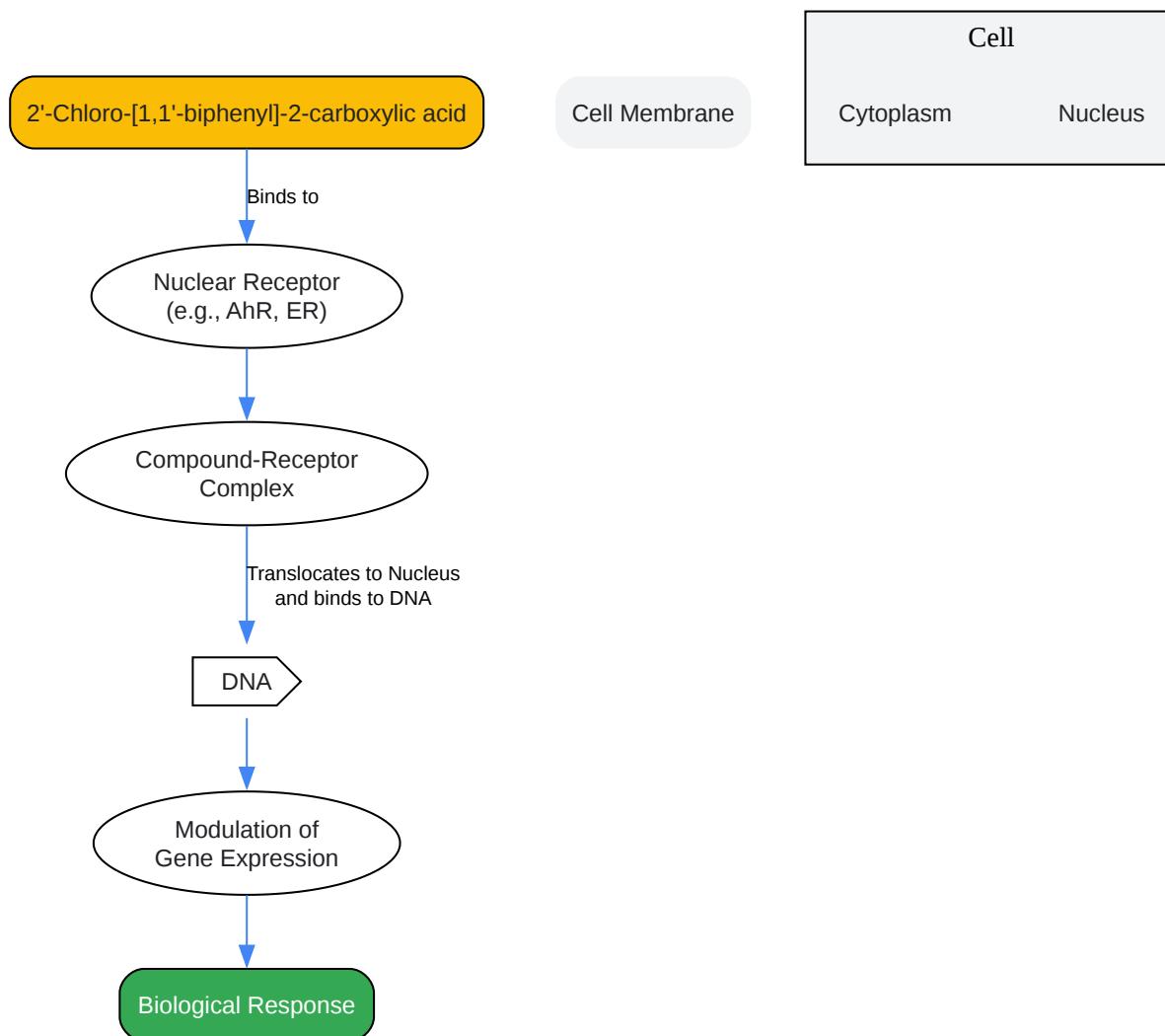
- Solvent and Base: Use a high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) and a base like potassium carbonate.
- Reaction Conditions: Heat the mixture to a high temperature (typically 150-200 °C) for several hours. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon).
- Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and acidified to precipitate the product. The crude product is then collected and purified by recrystallization.

Biological Activity and Signaling Pathways (Hypothetical)

There is a lack of direct scientific literature detailing the specific biological activities, mechanism of action, or signaling pathways for **2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid**. However, the broader class of chlorinated biphenyls and biphenyl carboxylic acid derivatives has been the subject of extensive research, revealing a range of biological effects.

Polychlorinated biphenyls (PCBs) are known to interact with various cellular receptors, including the aryl hydrocarbon receptor (AhR) and estrogen receptors, leading to a variety of toxicological and endocrine-disrupting effects.^{[9][10]} Additionally, some biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents and antagonists for platelet-activating factor.^{[11][12]}

Given its structure, it is plausible that **2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid** could interact with intracellular signaling pathways. A hypothetical mechanism could involve its binding to a nuclear receptor, leading to the modulation of gene expression.



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Diagram 2: Hypothetical Cellular Signaling Pathway

This proposed pathway is speculative and serves to illustrate a potential mechanism of action based on the activities of structurally related compounds. Further research is required to

elucidate the specific biological roles of **2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid**. The study of such compounds could reveal novel therapeutic agents or tools for chemical biology.

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